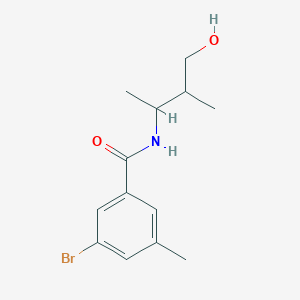
3,3-Diethyl-1-(2-hydroxybutyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyl-1-(2-hydroxybutyl)pyrrolidine-2,5-dione, also known as DEHPD, is a heterocyclic organic compound that has been studied for its potential applications in scientific research. DEHPD has a unique chemical structure that makes it an interesting target for synthesis and investigation.
Mécanisme D'action
The mechanism of action of 3,3-Diethyl-1-(2-hydroxybutyl)pyrrolidine-2,5-dione is not yet fully understood, but it is believed to act as an acetylcholinesterase inhibitor. This means that it can increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
3,3-Diethyl-1-(2-hydroxybutyl)pyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects in vitro and in vivo. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Diethyl-1-(2-hydroxybutyl)pyrrolidine-2,5-dione has several advantages as a lead compound for drug discovery, including its unique chemical structure, its potential as an acetylcholinesterase inhibitor, and its ability to improve cognitive function. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 3,3-Diethyl-1-(2-hydroxybutyl)pyrrolidine-2,5-dione, including:
1. Further investigation of its mechanism of action and potential as a drug target for neurological disorders.
2. Optimization of its synthesis method to improve yield and purity.
3. Development of new derivatives of 3,3-Diethyl-1-(2-hydroxybutyl)pyrrolidine-2,5-dione with improved solubility and bioavailability.
4. Investigation of its potential as a therapeutic agent for other diseases, such as cancer and diabetes.
5. Investigation of its potential as a tool for studying the role of acetylcholine in the brain.
Méthodes De Synthèse
3,3-Diethyl-1-(2-hydroxybutyl)pyrrolidine-2,5-dione can be synthesized through a multistep process that involves the reaction of diethyl malonate with 2-bromo-1-butanol, followed by cyclization and hydrogenation. This synthesis method has been optimized and can yield 3,3-Diethyl-1-(2-hydroxybutyl)pyrrolidine-2,5-dione with high purity and yield.
Applications De Recherche Scientifique
3,3-Diethyl-1-(2-hydroxybutyl)pyrrolidine-2,5-dione has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been investigated as a potential lead compound for the development of new drugs, particularly for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3,3-diethyl-1-(2-hydroxybutyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-4-9(14)8-13-10(15)7-12(5-2,6-3)11(13)16/h9,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJHSASSGSBJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=O)CC(C1=O)(CC)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethyl-1-(2-hydroxybutyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid](/img/structure/B6638317.png)
![Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6638325.png)
![Methyl 2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]butanoate](/img/structure/B6638327.png)
![Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B6638329.png)
![5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid](/img/structure/B6638330.png)
![Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate](/img/structure/B6638350.png)

![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)
![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)

![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)
![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)
![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)
![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)